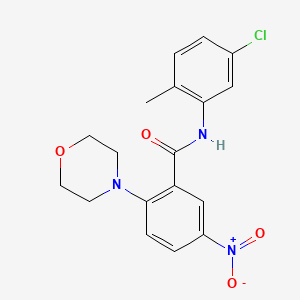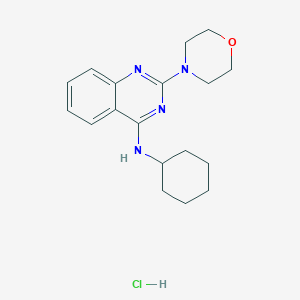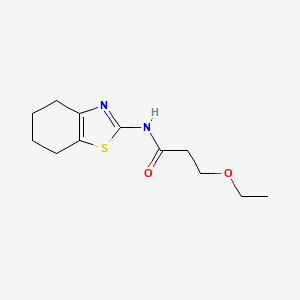
N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential in the field of medicinal chemistry. MN-64 is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. The inhibition of NMT by MN-64 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of MN-64 involves the inhibition of the enzyme N-myristoyltransferase (N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide). N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is involved in the post-translational modification of proteins, specifically the addition of a myristoyl group to the N-terminus of proteins. This myristoylation is important for the proper localization and function of many proteins, including those involved in cancer and infectious diseases. By inhibiting N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, MN-64 disrupts the myristoylation of these proteins, leading to their dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
MN-64 has been shown to have a number of biochemical and physiological effects. In cancer cells, MN-64 has been shown to induce apoptosis through the disruption of myristoylation-dependent signaling pathways. Additionally, MN-64 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In infectious diseases, MN-64 has been shown to inhibit the growth of various pathogens, including the parasites responsible for malaria and leishmaniasis. MN-64 has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MN-64 has several advantages for use in lab experiments. It is a potent inhibitor of N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, making it a useful tool for studying the role of myristoylation in various cellular processes. Additionally, MN-64 has been shown to have potential therapeutic applications in the treatment of cancer and infectious diseases, making it a promising candidate for drug development. However, MN-64 also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MN-64 has been shown to have some toxicity in vivo, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for research on MN-64. One area of interest is the development of MN-64 analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MN-64 and its effects on various cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of MN-64 as a potential therapeutic agent for the treatment of cancer and infectious diseases.
Aplicaciones Científicas De Investigación
MN-64 has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, MN-64 has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, MN-64 has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. MN-64 has also been shown to have potential in the treatment of infectious diseases, with studies demonstrating its ability to inhibit the growth of various pathogens.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-2-3-13(19)10-16(12)20-18(23)15-11-14(22(24)25)4-5-17(15)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIDLIQZNVNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4195214.png)
![methyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4195223.png)

![4-(3-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4195242.png)
![N-[2-(dimethylamino)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4195249.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![2-[(2,6-dichlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4195260.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)

![1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)
![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)
![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)
![6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4195312.png)
